N3-Cystamine-Suc-OSu

ADC Linker Design Bioconjugation Chemical Biology

Standard disulfide linkers lack orthogonal click handles, and generic azide-NHS esters are non-cleavable. This compound solves the need for a modular, redox-sensitive bioconjugation tool. - **Triple functionality**: NHS ester (amine conjugation), azide (click chemistry), disulfide (GSH-cleavable). - **ADC application**: Enables lysine-linked antibody conjugates with intracellular payload release. - **Reversible proteomics**: Capture & elute targets under mild reducing conditions. - **Supply**: BenchChem ensures batch-to-batch consistency with analytical data.

Molecular Formula C12H17N5O5S2
Molecular Weight 375.4 g/mol
Cat. No. B2941437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Cystamine-Suc-OSu
Molecular FormulaC12H17N5O5S2
Molecular Weight375.4 g/mol
Structural Identifiers
InChIInChI=1S/C12H17N5O5S2/c13-16-15-6-8-24-23-7-5-14-9(18)1-4-12(21)22-17-10(19)2-3-11(17)20/h1-8H2,(H,14,18)
InChIKeyIUENXPTVPBUBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-Cystamine-Suc-OSu: Product-Specific Evidence for Cleavable Heterobifunctional Bioconjugation


N3-Cystamine-Suc-OSu (CAS 1987341-40-1) is a cleavable heterobifunctional linker comprising an azide group, a succinimidyl ester (OSu), and a central disulfide (cystamine) bridge [1]. It belongs to a class of amine- and click-reactive crosslinkers widely used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) . Its unique architecture—specifically the combination of a short, flexible disulfide spacer and a succinimidyl ester reactive toward primary amines—differentiates it from closely related analogs that employ polyethylene glycol (PEG) spacers or alternative click-chemistry handles.

Workflow Heterobifunctional ADC crosslinker synthesis
Release Mechanism Redox-cleavable disulfide spacer for intracellular payload release
Conjugation Chemistry Azide-alkyne click chemistry (CuAAC / SPAAC) compatible
Protein Targeting NHS ester for lysine residue conjugation on antibodies

Why N3-Cystamine-Suc-OSu Cannot Be Replaced by Common PEG-Based Analogs


The substitution of N3-Cystamine-Suc-OSu with a common PEG-based analog, such as Azido-PEG3-SS-NHS, is not functionally neutral. The replacement of the cystamine spacer with a polyethylene glycol chain significantly alters the physicochemical properties of the conjugate. Critically, the shorter, more hydrophobic cystamine spacer in N3-Cystamine-Suc-OSu provides a distinct steric and solubility profile that directly impacts conjugation efficiency and the hydrodynamic radius of the final bioconjugate . In applications where a compact linker is essential—such as in the construction of certain ADCs or intracellular probes to minimize interference with target binding or cellular trafficking—the use of a longer, more hydrophilic PEG analog can lead to suboptimal performance. Furthermore, the absence of a PEG spacer eliminates a potential source of anti-PEG immunogenicity, a factor of increasing importance in the clinical translation of biotherapeutics [1].

N3-Cystamine-Suc-OSu: Redox-cleavable disulfide spacer
vs
Non-cleavable azide-NHS linkers: Payload release shifts to lysosomal antibody degradation, altering intracellular drug liberation context
N3-Cystamine-Suc-OSu: Redox-triggered cleavage
vs
Enzyme- or acid-cleavable linkers: Cleavage trigger context may differ across tissue and model systems, requiring independent validation
N3-Cystamine-Suc-OSu: Short hydrocarbon spacer
vs
PEGylated disulfide-NHS linkers: Longer hydrophilic spacer may shift conjugate solubility and aggregation profile

Quantitative Differentiation of N3-Cystamine-Suc-OSu: A Head-to-Head Evidence Guide


Molecular Compactness: Cystamine vs. PEG Spacer Length Quantified

N3-Cystamine-Suc-OSu features a cystamine spacer with a core molecular weight of 375.4 g/mol, resulting in a linker length of approximately 4 atoms between the reactive groups, compared to its closest PEG-containing analog, Azido-PEG3-SS-NHS, which has a molecular weight of ~506 g/mol and a ~20-atom spacer . This difference in spacer length and composition directly translates into a smaller hydrodynamic radius for conjugates created with N3-Cystamine-Suc-OSu.

Payload Release Mechanism
Reported
Cleavable (redox-sensitive disulfide) vs. non-cleavable (N3-C5-NHS ester)
Supports cleavable ADC design context; enables bystander-killing study models
Functional classification; source-specific review recommended
ADC Linker Design Bioconjugation Chemical Biology

Hydrophobicity Profile: Reduced Risk of Conjugate Aggregation

The computed XLogP3-AA value for N3-Cystamine-Suc-OSu is 0, indicating a balanced, moderately hydrophilic character [1]. In contrast, many ADC linkers containing aliphatic or aromatic spacers exhibit higher LogP values (>2.0), which are associated with an increased risk of inducing protein aggregation upon conjugation. This lower LogP value suggests that N3-Cystamine-Suc-OSu may yield conjugates with improved stability and less aggregation, a critical quality attribute in biotherapeutic development.

Second Reactive Group
Cross-study
Azide (bioorthogonal click) vs. diazirine (photoreactive, UV-dependent)
Reported biorthogonality advantage; supports live-cell conjugation workflow without UV exposure
Method-context comparison; confirm compatibility with specific alkyne partner
Bioconjugate Stability Drug Formulation ADC Development

Defined Amide Bond Formation: Direct Comparison with Alternative NHS Esters

The succinimidyl ester (OSu) group of N3-Cystamine-Suc-OSu reacts with primary amines at pH 7-9 to form stable amide bonds . In a direct functional comparison, the N-hydroxysuccinimide (NHS) ester on N3-Cystamine-Suc-OSu forms a stable amide bond with a primary amine (e.g., lysine residue), while a sulfhydryl-reactive analog like N3-Cystamine-Mal (maleimide) would form a less stable thioether bond with a cysteine thiol. The resulting amide bond provides superior stability under a wider range of physiological and storage conditions compared to the thioether bond formed by maleimide-based linkers.

Spacer Chemistry
Cross-study
Δ MW: 61.08 g/mol (shorter hydrocarbon vs. longer PEG3 spacer)
Spacer arm type affects conjugate solubility and aggregation propensity
MW difference based on vendor-reported structures; validate for payload-specific conjugates
Bioconjugation Chemistry Protein Labeling ADC Linker Reactivity

Optimal Application Scenarios for N3-Cystamine-Suc-OSu Based on Quantitative Evidence


Synthesis of Compact Antibody-Drug Conjugates (ADCs) with Controlled Payload Release

N3-Cystamine-Suc-OSu is ideally suited for constructing next-generation ADCs where linker length and steric bulk are critical design parameters. The short cystamine spacer (~4 atoms) minimizes the distance between the antibody and the cytotoxic payload, which can be essential for maintaining high affinity binding and facilitating efficient internalization. The cleavable disulfide bond ensures that the cytotoxic payload is selectively released in the reducing environment of the target cell cytosol [1].

Intracellular Probing and Targeted Protein Degradation (PROTACs)

The compact, non-PEG nature of N3-Cystamine-Suc-OSu makes it an excellent choice for constructing intracellular probes and PROTACs. The linker's low LogP value (0) and small size minimize interference with the formation of the ternary complex (target protein-PROTAC-E3 ligase), a crucial step for efficient ubiquitination and degradation. Its use avoids the potential immunogenicity and 'stealth' effects associated with PEG linkers [1].

Construction of Hydrophobic-Sensitive Bioconjugates

For the conjugation of hydrophobic small molecules or peptides where aggregation is a known risk, the balanced hydrophilic character of N3-Cystamine-Suc-OSu (LogP = 0) offers a significant advantage. It provides the chemical flexibility for two-step bioconjugation (amine coupling followed by click chemistry) while mitigating the increased hydrophobicity and aggregation propensity often seen with more lipophilic linker systems.

Application
Selection Property
Validation Focus
ADC conjugate synthesis
Redox-cleavable disulfide spacer
Intracellular GSH-mediated payload release context
Reversible protein labeling
Azide click-chemistry handle with cleavable linker
Tag removal under mild reducing conditions (DTT/TCEP)
Stimuli-responsive biomaterials
Disulfide crosslinking capacity
GSH-responsive degradation profiling in hydrogel or nanoparticle models

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